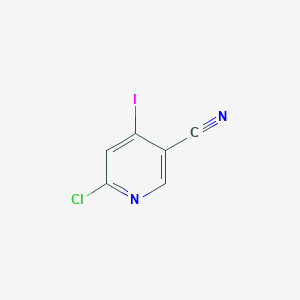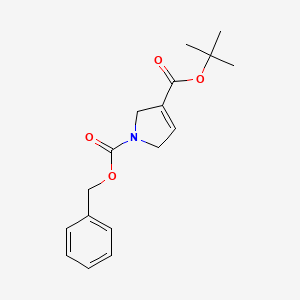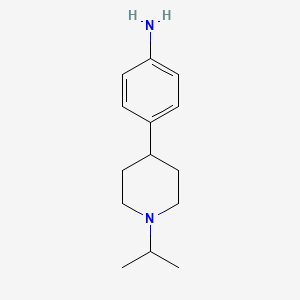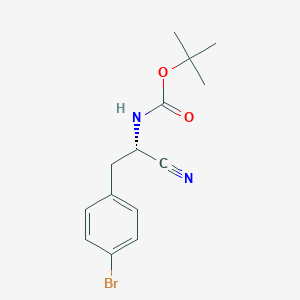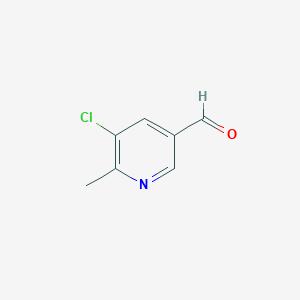
5-氯-6-甲基烟酰醛
描述
5-Chloro-6-methylnicotinaldehyde, also known as 6-Chloro-5-methylnicotinaldehyde, is a chemical compound with the molecular formula C7H6ClNO . It has an average mass of 155.582 Da and a monoisotopic mass of 155.013794 Da .
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-methylnicotinaldehyde consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The SMILES string representation of its structure is O=CC1=CC©=C(Cl)N=C1 .Physical And Chemical Properties Analysis
5-Chloro-6-methylnicotinaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 269.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 50.7±3.0 kJ/mol, and it has a flash point of 116.6±25.9 °C . The compound has an index of refraction of 1.581, a molar refractivity of 40.8±0.3 cm3, and a molar volume of 122.5±3.0 cm3 .科学研究应用
潜在杀虫活性和有机合成
(Wang 等人,2010) 通过将 2-氯-5-甲基烟酰醛与硫脲结合,合成了一种具有潜在杀虫活性的化合物。这突出了 5-氯-6-甲基烟酰醛衍生物在合成具有潜在杀虫益处的化合物中的作用。
抗菌应用
(Gangadasu 等人,2009) 探索了从 5-氯-6-甲基烟酰醛合成 2-氯-5-甲基吡啶-3-烯衍生物并研究了它们的抗菌活性。该研究表明该化合物在合成具有抗菌性质的衍生物中的用途。
有机化合物的合成
(Gangadasu 等人,2002) 报道了合成一系列新的 2-氯-5-甲基吡啶-3-甲醛亚胺,展示了该化合物在有机合成中的多功能性,特别是在合成具有生物活性的分子和潜在的杀虫剂中。
P2Y12 拮抗剂的开发
(Bell 等人,2012) 讨论了乙基 6-氯-5-氰基-2-甲基烟酸盐(制备 P2Y12 拮抗剂的关键中间体)的有效合成路线的开发,展示了其在药物研究中的重要性。
杂双位配体的合成
(Wang 等人,2006) 描述了 5-取代水杨醛的一锅卤代甲基化,建立了一种将功能臂连接到水杨醛的方法,用于有机和配位化学,表明 5-氯-6-甲基烟酰醛衍生物在合成用于金属结合的配体中的更广泛适用性。
安全和危害
The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements for handling this compound include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention) .
属性
IUPAC Name |
5-chloro-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSUNUMFAOLDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


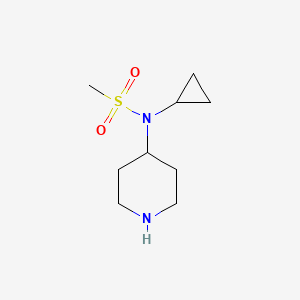
![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)

![5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1466116.png)

![4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid](/img/structure/B1466124.png)
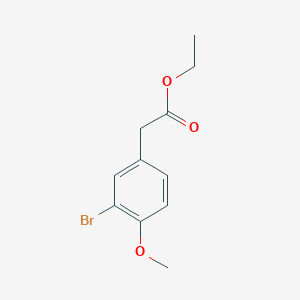
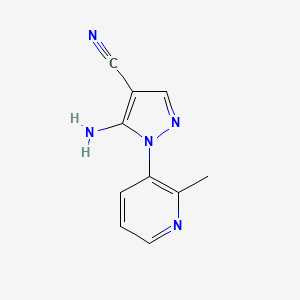
![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)
